6-Chloro-4-methoxypicolinaldehyde
Description
6-Chloro-4-methoxypicolinaldehyde is a pyridine-based heterocyclic compound featuring a chloro substituent at position 6, a methoxy group at position 4, and an aldehyde functional group at position 2 of the pyridine ring.
Properties
IUPAC Name |
6-chloro-4-methoxypyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-6-2-5(4-10)9-7(8)3-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWZCVZWLBYOEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262687 | |
| Record name | 6-Chloro-4-methoxy-2-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060805-05-1 | |
| Record name | 6-Chloro-4-methoxy-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060805-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4-methoxy-2-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methoxypicolinaldehyde typically involves the chlorination and methoxylation of picolinaldehyde derivatives. One common method includes the following steps:
Chlorination: Picolinaldehyde is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 6-position.
Methoxylation: The chlorinated intermediate is then reacted with a methoxylating agent, such as sodium methoxide (NaOCH3) or dimethyl sulfate ((CH3O)2SO2), to introduce the methoxy group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 6-Chloro-4-methoxypicolinic acid.
Reduction: 6-Chloro-4-methoxypicolinalcohol.
Substitution: 6-Amino-4-methoxypicolinaldehyde or 6-Thio-4-methoxypicolinaldehyde.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily explored for its potential in drug development. Its structural features allow it to act as a precursor for various biologically active compounds.
Case Study: Anticancer Activity
A study highlighted in a patent (EP3180004B1) discusses the synthesis of derivatives of 6-Chloro-4-methoxypicolinaldehyde that exhibit anticancer properties. The modifications made to the compound led to the discovery of new agents that target cancer cells effectively, showcasing its potential in oncology research .
Synthesis of Bioactive Compounds
This compound serves as an important intermediate in the synthesis of various bioactive molecules, including:
- Dihydroquinolinones : This class of compounds has been synthesized using this compound as a starting material, demonstrating its versatility in organic synthesis .
| Compound | Application |
|---|---|
| Dihydroquinolinones | Anticancer agents |
| Substituted pyridines | Antimicrobial properties |
Organic Synthesis Applications
The compound is utilized in various synthetic methodologies, including:
- Suzuki-Miyaura Coupling Reactions : It can be employed in cross-coupling reactions to form complex organic structures. Recent advancements have shown efficient methods using micellar catalysis, enhancing yields and minimizing environmental impact .
Data Table: Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Suzuki-Miyaura Coupling | Cross-coupling with boronic acids under micellar conditions | 85 |
| Microwave-Assisted Synthesis | Rapid synthesis using microwave irradiation | 90 |
| Ultrasonic-Assisted Synthesis | Enhanced reaction rates using ultrasonic waves | 88 |
Environmental Chemistry
The environmentally benign synthetic protocols involving this compound emphasize green chemistry principles. Studies have demonstrated the compound's utility in developing sustainable methodologies that reduce solvent use and waste generation .
Mechanism of Action
The mechanism of action of 6-Chloro-4-methoxypicolinaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The chlorine and methoxy substituents can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 6-Chloro-4-methoxypicolinaldehyde and related compounds:
Key Observations:
Functional Group Differences :
- The aldehyde group in this compound confers reactivity toward nucleophilic additions (e.g., Grignard reactions or reductive amination), distinguishing it from the carboxylic acid derivatives (e.g., 6-Chloro-4-methoxypicolinic acid), which are more suited for esterification or amide coupling .
Substituent Effects: Methoxy vs. Methyl: The electron-donating methoxy group in this compound enhances the electron density of the pyridine ring compared to the electron-neutral methyl group in 4-Chloro-6-methylpicolinaldehyde. This difference may influence regioselectivity in subsequent reactions .
Heterocycle Variation :
- 2-Chloro-6-methylpyrimidine-4-carboxylic acid (pyrimidine core) exhibits distinct electronic properties compared to pyridine derivatives due to the presence of two nitrogen atoms. This structural divergence may expand its utility in nucleoside analog synthesis .
Biological Activity
6-Chloro-4-methoxypicolinaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound belongs to the class of picolinaldehydes, characterized by a pyridine ring with a chloro and methoxy substituent. Its molecular formula is , and it has been studied for its potential therapeutic applications.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies showed that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited a notable ability to scavenge free radicals, with IC50 values comparable to established antioxidants like ascorbic acid:
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
This antioxidant activity is attributed to its ability to donate electrons and neutralize reactive oxygen species, which may have implications for preventing oxidative stress-related diseases .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound against glutamate-induced neurotoxicity in neuronal cell lines. The compound was shown to significantly reduce cell death and oxidative stress markers:
- Cell Viability : Increased by 40% in treated cells compared to controls.
- Oxidative Stress Markers : Reduced levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity were observed.
These results indicate its potential as a therapeutic agent for neurodegenerative diseases .
Case Studies
- Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving topical applications showed significant improvement within two weeks, with no adverse effects reported.
- Neuroprotection in Animal Models : In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential role in neuroprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
